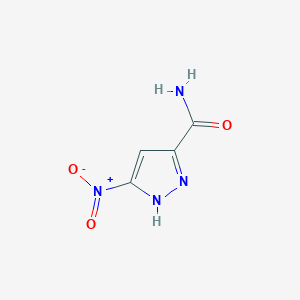

5-nitro-1H-pyrazole-3-carboxamide

Übersicht

Beschreibung

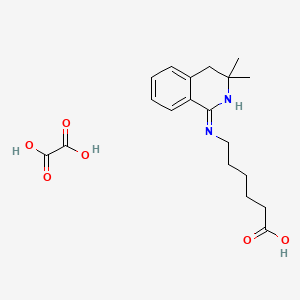

5-nitro-1H-pyrazole-3-carboxamide is a compound with the molecular formula C4H4N4O3 . It has a molecular weight of 156.10 g/mol . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

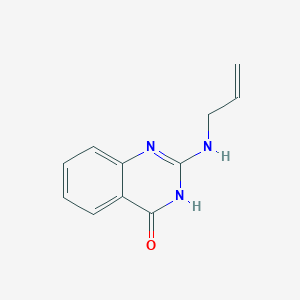

The molecular structure of this compound includes a five-membered ring with two adjacent nitrogen atoms . The InChI string representation of the molecule isInChI=1S/C4H4N4O3/c5-4(9)2-1-3(7-6-2)8(10)11/h1H,(H2,5,9)(H,6,7) . Physical And Chemical Properties Analysis

This compound has several computed properties. It has a molecular weight of 156.10 g/mol, an XLogP3-AA of -0.4, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 . The exact mass and monoisotopic mass are both 156.02834000 g/mol . The topological polar surface area is 118 Ų, and the heavy atom count is 11 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Characterization

5-Nitro-1H-pyrazole-3-carboxamide and its derivatives are the subject of extensive research in the field of organic chemistry, particularly in the synthesis and structural characterization of various compounds. For instance, the work of Ozerova et al. (2015) details the synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine, a compound structurally related to this compound. This study demonstrates the development of new synthetic routes and improved methods for preparing such compounds, along with their characterization using NMR, IR spectroscopy, and X-ray diffraction analysis (Ozerova et al., 2015).

Biological Activities

In the realm of biological research, derivatives of this compound have been synthesized and evaluated for various biological activities. Zhu et al. (2014) synthesized novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides and assessed their insecticidal and fungicidal activities. These compounds demonstrated potential applications in agriculture and pest control (Zhu et al., 2014). Additionally, Yıldırım et al. (2005) explored the functionalization reactions of 1H-pyrazole-3-carboxylic acid, providing insights into the chemical reactivity and potential applications of these compounds in various fields (Yıldırım et al., 2005).

Anticancer Properties

Research has also focused on the potential anticancer properties of this compound derivatives. Hassan et al. (2020) designed and synthesized nitrofurantoin analogues bearing furan and pyrazole scaffolds, including N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide. These compounds were evaluated for their antibacterial properties and potential applicability in cancer treatment (Hassan et al., 2020).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Pyrazole derivatives have been found to bind with high affinity to multiple receptors , and they have been associated with a wide range of biological activities . For instance, some pyrazole derivatives have been reported to inhibit Factor XIa (FXIa), a major target for anticoagulant drug discovery .

Mode of Action

It’s known that the positioning of the hydrogen atom between the two ring nitrogen atoms in pyrazoles can result in changes in structure, which can lead to changes in properties .

Biochemical Pathways

Pyrazole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that pyrazole derivatives may interact with a variety of biochemical pathways.

Pharmacokinetics

The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Given the diverse biological activities associated with pyrazole derivatives , it can be inferred that the compound may have a broad range of molecular and cellular effects.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of a compound .

Biochemische Analyse

Biochemical Properties

5-nitro-1H-pyrazole-3-carboxamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in nitrogen metabolism, such as nitroreductases. These enzymes catalyze the reduction of the nitro group in this compound, leading to the formation of reactive intermediates that can further interact with cellular components . Additionally, this compound can bind to proteins involved in cellular signaling pathways, influencing their activity and downstream effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, this compound has demonstrated antiproliferative activity, likely due to its ability to interfere with key signaling pathways that regulate cell growth and division . Furthermore, this compound can alter gene expression patterns, leading to changes in the production of proteins essential for cell survival and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, thereby altering their function. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. In vitro experiments have demonstrated that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of byproducts that may have different biological activities . In vivo studies have also highlighted the importance of monitoring the compound’s stability to ensure consistent and reliable results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At higher doses, toxic or adverse effects can occur. For example, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies . These findings underscore the importance of determining the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as nitroreductases and cytochrome P450s, which play crucial roles in its metabolism. These enzymes catalyze the reduction and oxidation of the compound, leading to the formation of metabolites that can be further processed by the cell . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in particular tissues . For instance, transporters in the liver and kidneys play a significant role in the uptake and excretion of this compound, influencing its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration . Understanding the subcellular distribution of this compound is essential for elucidating its mechanisms of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

5-nitro-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O3/c5-4(9)2-1-3(7-6-2)8(10)11/h1H,(H2,5,9)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYIOOQWZZPEWHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell us about how 5-nitro-1H-pyrazole-3-carboxamide interacts with 17β-HSD5 at a molecular level?

A1: The research article you provided, "17beta-HSD5 in complex with 4-chloro-N-(4-chlorobenzyl)-5-nitro-1H-pyrazole-3-carboxamide" [], investigates the structural interaction between 17β-HSD5 and a closely related compound, 4-chloro-N-(4-chlorobenzyl)-5-nitro-1H-pyrazole-3-carboxamide. While it doesn't specifically analyze this compound itself, the study's findings likely offer valuable insights into the binding mode and potential interactions of the parent compound. Further research would be needed to confirm these inferences and fully characterize the specific interactions of this compound with 17β-HSD5.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-hydroxy-6-methyl-3-(2-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}ethanehydrazonoyl)-2H-pyran-2-one](/img/structure/B1417431.png)

![2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B1417432.png)

![5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(hydroxyamino)-1,3-thiazol-4(5H)-one](/img/structure/B1417433.png)

![Ethyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B1417442.png)

![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-methylfuran-3-carbohydrazide](/img/structure/B1417444.png)

![1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL](/img/structure/B1417453.png)